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molecular formula C8H7NS B097154 Benzo[b]thiophen-4-amine CAS No. 17402-83-4

Benzo[b]thiophen-4-amine

Cat. No. B097154
M. Wt: 149.21 g/mol
InChI Key: IRMXPESEXLQKHG-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a stirred solution of benzo[b]thiophen-4-amine (1 g, 6.70 mmol) and pyridine (1.355 mL, 16.75 mmol) in CH2Cl2 (15 mL) was added dropwise methanesulfonyl chloride (0.574 mL, 7.37 mmol) at 0° C. under nitrogen atmosphere. The reaction mixture was then allowed to warm to room temperature while stirring overnight. The reaction mixture was washed with saturated sodium bicarbonate solution, water, brine and dried over sodium sulfate. Evaporation of the solvent furnished a crude residue, which was subjected to BIOTAGE® (100% methylene chloride) to give the title compound as a white solid (1.2 g, 79%). LC/MS: Example 105A @ 2.88 min (RT) (Condition H). MS (ES): m/z=226.0, [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 7.77 (1 hr, d, J=7.81 Hz), 7.59 (2 hr, d, J=1.26 Hz), 7.25-7.42 (2 hr, m), 2.94 (3 hr, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.355 mL
Type
reactant
Reaction Step One
Quantity
0.574 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([NH2:10])=[CH:7][CH:8]=[CH:9][C:2]1=2.N1C=CC=CC=1.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([NH:10][S:18]([CH3:17])(=[O:20])=[O:19])=[CH:7][CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C2=C(C=C1)C(=CC=C2)N
Name
Quantity
1.355 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.574 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with saturated sodium bicarbonate solution, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
furnished a crude residue, which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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